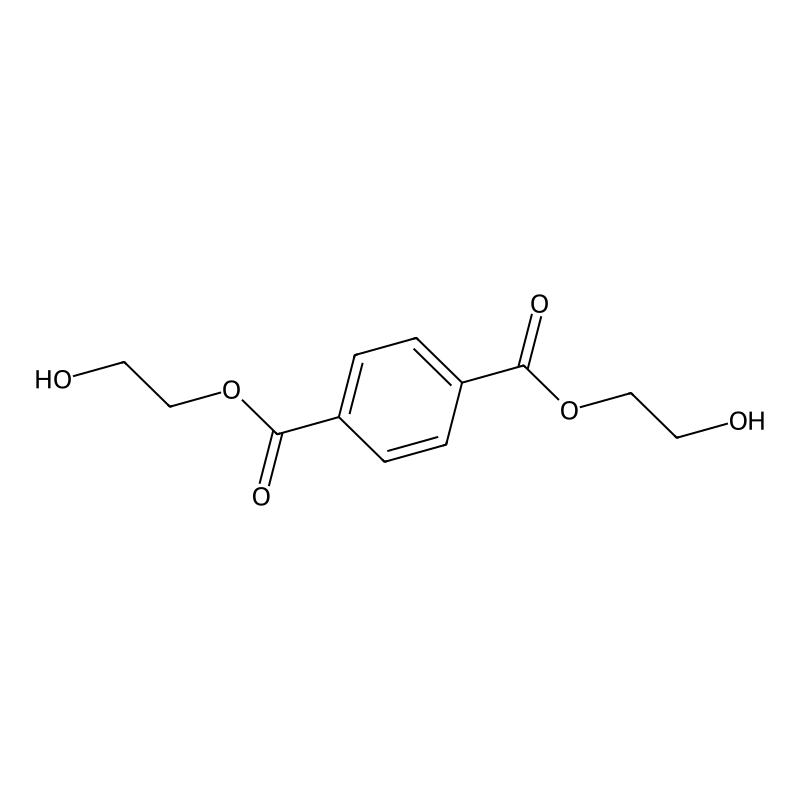Bis(2-hydroxyethyl) terephthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bis(2-hydroxyethyl) terephthalate is an organic compound classified as an ester formed from the reaction of terephthalic acid and ethylene glycol. It serves as a crucial intermediate in the synthesis of poly(ethylene terephthalate), a widely used polymer in textiles, packaging, and plastic bottles. The chemical formula of bis(2-hydroxyethyl) terephthalate is C₁₂H₁₄O₆, and its structure consists of two hydroxyethyl groups attached to a terephthalate moiety, which contributes to its solubility and reactivity in various chemical processes .
Synthesis of Polyesters:
BHET serves as a monomer for the synthesis of various polyesters, including:
- Poly(ethylene terephthalate) (PET): BHET undergoes esterification with additional ethylene glycol to form PET, a widely used plastic known for its strength, chemical resistance, and thermal stability. Source: National Library of Medicine, "[PubChem Compound Summary for Bis(2-hydroxyethyl) terephthalate: )"]
- Biodegradable polyesters: BHET can be incorporated into copolyesters alongside other monomers to create biodegradable alternatives to traditional plastics. This research area focuses on developing sustainable materials for packaging and other applications. Source: American Chemical Society, "[Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate and Its Isophthalate Analogue for Sustainable Flexible Packaging: "]
Biomedical Applications:
BHET's biocompatibility and interesting properties have led to exploration in various biomedical applications, including:
- Drug delivery: Researchers are investigating BHET's potential as a carrier molecule for delivering drugs within the body. Its biodegradability and ability to be modified offer advantages for targeted drug delivery. Source: National Institutes of Health, "[Design of Biocompatible Polymeric Nanoparticles for Intracellular Delivery of Anticancer Drugs: )"]
- Tissue engineering: BHET-based materials are being explored for their potential use in tissue engineering scaffolds, which provide support for cell growth and regeneration. Source: National Institutes of Health, "[Biocompatible and Biodegradable Polymeric Scaffolds for Tissue Engineering: )"]
The primary reaction involving bis(2-hydroxyethyl) terephthalate is its polycondensation to form poly(ethylene terephthalate). This process typically occurs under elevated temperatures (around 280°C) and reduced pressure, often utilizing catalysts such as zinc acetate. During polycondensation, bis(2-hydroxyethyl) terephthalate undergoes a reaction where water is eliminated, leading to the formation of long polymer chains. Additionally, bis(2-hydroxyethyl) terephthalate can be produced through the glycolysis of poly(ethylene terephthalate), where it acts as both a product and a reactant in various degradation processes .
Several methods exist for synthesizing bis(2-hydroxyethyl) terephthalate:
- Transesterification: This method involves reacting dimethyl terephthalate with ethylene glycol in the presence of sodium acetate as a catalyst at high temperatures (around 200°C). This process leads to the formation of bis(2-hydroxyethyl) terephthalate along with methanol as a byproduct .
- Glycolysis: In this approach, waste poly(ethylene terephthalate) is depolymerized using ethylene glycol under controlled conditions, yielding bis(2-hydroxyethyl) terephthalate. This method is gaining attention due to its potential for recycling plastic waste into valuable monomers .
- Direct Esterification: Ethylene oxide can be reacted with terephthalic acid in a controlled environment to produce bis(2-hydroxyethyl) terephthalate directly .
Bis(2-hydroxyethyl) terephthalate has several important applications:
- Production of Poly(ethylene Terephthalate): It serves as a key intermediate in the synthesis of poly(ethylene terephthalate), which is used extensively in textiles, packaging materials, and plastic bottles.
- Chemical Recycling: It plays a role in the recycling of polyethylene terephthalate waste through glycolysis, allowing for the recovery of valuable monomers for reuse in manufacturing .
- Plasticizers and Additives: Bis(2-hydroxyethyl) terephthalate can be utilized in formulations as a plasticizer or additive to enhance the properties of various polymers.
Studies on the interactions involving bis(2-hydroxyethyl) terephthalate primarily focus on its role in chemical recycling processes and its reactivity with other compounds during synthesis reactions. Research indicates that controlling reaction conditions such as temperature and catalyst concentration is crucial for optimizing yields and minimizing side reactions during both synthesis and degradation processes .
Several compounds share structural or functional similarities with bis(2-hydroxyethyl) terephthalate. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Dimethyl Terephthalate | Ester linkage with similar aromatic ring | Volatile; used as an intermediate in polymerization |
| Ethylene Terephthalate | Similar backbone structure | Directly forms poly(ethylene terephthalate) |
| Diethylene Glycol Terephthalate | Contains diethylene glycol | Lower melting point; used in various applications |
Uniqueness: Bis(2-hydroxyethyl) terephthalate stands out due to its dual functionality as both an intermediate in polyester production and a product from polyethylene terephthalate recycling processes. Its ability to facilitate both synthesis and degradation makes it particularly valuable in sustainable material practices .
XLogP3
UNII
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Bis(2-hydroxyethyl)terephthalate is formed as an intermediate in the manufacture of poly(ethylene terephthalate) through the esterification of terephthalic acid to form bishydroxyethyl terephthalate which is then polymerized in a transesterification reaction catalyzed by antimony oxide to form poly(ethylene terephthalate).








